SEC1 protein

Catalog No.
S1829335
CAS No.
143011-30-7
M.F
C9H15NO2
M. Wt
0
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SEC1 protein

CAS Number

143011-30-7

Product Name

SEC1 protein

Molecular Formula

C9H15NO2

Molecular Weight

0

SEC1 protein, also known as Sec1p, is a member of the Sec1/Munc18 (SM) protein family that plays a critical role in intracellular membrane fusion processes. It is primarily found in the yeast Saccharomyces cerevisiae and is essential for the exocytosis pathway, where it facilitates the docking and fusion of secretory vesicles with the plasma membrane. The SEC1 protein binds to soluble N-ethylmaleimide-sensitive factor attachment protein receptor complexes, specifically interacting with assembled SNARE (soluble N-ethylmaleimide-sensitive factor attachment protein receptor) complexes at the membrane. This interaction is crucial for stimulating membrane fusion and ensuring proper localization during secretion events .

Involving SEC1 protein are centered around its interaction with SNARE complexes. SEC1 acts as a regulator that binds to the t-SNARE proteins (such as syntaxins) and inhibits premature SNARE complex formation. This regulation is vital for ensuring that vesicles dock at the correct membrane before fusion occurs. Upon binding to syntaxin, SEC1 undergoes conformational changes that promote the assembly of SNARE complexes, facilitating the fusion of vesicles with target membranes .

SEC1 protein exhibits several key biological activities:

  • Vesicle Docking and Fusion: It is involved in the final stages of vesicle trafficking, ensuring that vesicles correctly dock and fuse with their target membranes.
  • Regulation of SNARE Complexes: By binding to syntaxins, SEC1 helps regulate SNARE complex assembly, preventing premature fusion events.
  • Localization: SEC1 localization to secretion sites, such as the bud neck and bud tip in yeast cells, is dependent on its interaction with SNARE proteins .

The synthesis of SEC1 protein involves standard eukaryotic cellular processes. The gene encoding SEC1 (YDR164C) is transcribed into messenger RNA in the nucleus, which is then translated into the SEC1 protein in the cytoplasm. In laboratory settings, recombinant SEC1 can be produced using techniques such as:

  • Cloning: The SEC1 gene can be cloned into expression vectors suitable for yeast or mammalian cell systems.
  • Protein Expression Systems: Utilizing yeast or bacterial systems (like Escherichia coli) for high-yield production of SEC1.
  • Purification: Following expression, purification techniques such as affinity chromatography can be employed to isolate SEC1 from other cellular proteins .

SEC1 protein has several applications in research and biotechnology:

  • Cell Biology Research: It serves as a model for studying vesicle trafficking and membrane fusion processes.
  • Neuroscience: Understanding its role in synaptic vesicle release can provide insights into neurotransmitter release mechanisms.
  • Drug Development: Targeting SEC1 interactions may offer therapeutic avenues for diseases related to vesicle transport dysfunctions .

Interaction studies have revealed that SEC1 interacts with various proteins involved in vesicle transport:

  • SNARE Proteins: SEC1 binds specifically to syntaxins and other SNARE proteins, playing a crucial role in their activation.
  • Exocyst Complex Components: It interacts with components of the exocyst complex, which is essential for tethering secretory vesicles to their target membranes before fusion .
  • Other Regulatory Proteins: Studies indicate interactions with proteins like Mso1p, which further modulate secretion processes .

SEC1 protein shares similarities with several other proteins involved in vesicle transport and membrane fusion. Here are some comparable compounds:

Compound NameDescriptionUniqueness of SEC1 Protein
n-Sec1A neural-specific homolog found in rats involved in synaptic vesicle regulation.Unique for its specific role in yeast exocytosis compared to neural functions.
Munc18A mammalian homolog that regulates neurotransmitter release at synapses.While similar in function, it operates within different cellular contexts (neurons vs yeast).
Vps33A Sec1/Munc18-like protein involved in endosomal trafficking in yeast.Distinct from SEC1 due to its role at endosomes rather than at plasma membranes.
SSO2A syntaxin homolog involved in secretory vesicle fusion at the plasma membrane.Functions similarly but does not have the same regulatory role as SEC1 .

SEC1's unique positioning within the exocytosis pathway, particularly its specific interactions and regulatory functions within Saccharomyces cerevisiae, distinguishes it from these similar compounds.

Three-Dimensional Architecture

Domain Organization (Domains 1, 2, and 3)

The SEC1 protein family exhibits a highly conserved three-domain architecture that is fundamental to their regulatory function in membrane fusion processes [5]. The structural organization consists of three distinct domains: Domain 1, Domain 2, and Domain 3, with Domain 3 further subdivided into subdomains 3a and 3b [11]. This modular arrangement is consistent across all characterized SEC1 family members, from yeast to mammalian systems [2].

Domain 1 encompasses approximately residues 1-138 and forms the amino-terminal region of the protein [11]. This domain contains critical structural elements including the deep cleft structure that serves as the primary binding site for syntaxin molecules [5] [13]. The domain is characterized by a predominantly helical structure that contributes to the overall stability of the protein fold [16].

Domain 2 exhibits a unique structural organization, comprising two discontinuous segments: residues 139-248 and residues 502-667 [11]. This bipartite arrangement creates a structurally integrated domain that forms part of the characteristic arch-shaped configuration of SEC1 proteins [10]. The domain contains important hinge regions that facilitate inter-domain movements essential for protein function [16] [19].

Domain 3 represents the largest structural unit, spanning residues 249-501, and is subdivided into two functionally distinct subdomains [11]. Subdomain 3a (residues 249-380) contains a highly conserved and flexible tip region that plays a crucial role in SNARE complex binding and assembly [10] [11]. Subdomain 3b (residues 381-501) provides structural stability and contributes to the overall arch architecture while participating in protein-protein interactions [11].

Table 1: SEC1 Protein Domain Organization and Characteristics

DomainResidue Range (approximate)Key Structural FeaturesPrimary Functions
Domain 11-138N-terminal domain with deep cleft structure for syntaxin bindingSyntaxin binding and chaperoning function
Domain 2139-248 & 502-667Forms part of arch-shaped configuration, contains hinge regionInter-domain movement and conformational flexibility
Domain 3a249-380Contains conserved, flexible tip region involved in SNARE bindingSNARE complex assembly and regulation
Domain 3b381-501C-terminal portion of domain 3, contributes to overall arch structureStructural stability and protein interactions

Arch-Shaped Configuration

The three-dimensional structure of SEC1 proteins adopts a distinctive arch-shaped configuration that is essential for their biological function [5] [20]. This architectural arrangement creates overall dimensions of approximately 60 x 65 x 80 Angstroms, forming a V-shaped three-domain assembly that surrounds a central cleft [5] [20]. The arch-shaped configuration is maintained through extensive inter-domain contacts and represents a highly conserved structural feature across all SEC1 family members [10].

The arch configuration is formed by the spatial arrangement of the three domains, with Domains 1 and 3 forming the pillars of the arch and Domain 2 contributing to the structural framework [11]. This arrangement creates a large central cavity that serves as the primary binding site for SNARE complexes and other regulatory molecules [11]. The architectural design facilitates the protein's role as a molecular chaperone by providing appropriately positioned binding surfaces for target molecules [5].

Crystallographic analysis has revealed that the arch-shaped configuration is maintained in both ligand-bound and unbound states, although subtle conformational changes occur upon binding [5] [6]. The structural stability of the arch is achieved through a network of hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the domains [20]. This configuration creates distinct binding surfaces that allow SEC1 proteins to interact simultaneously with multiple components of the membrane fusion machinery [2].

The arch-shaped structure also facilitates the formation of distinct binding channels, including the cleft between Domains 1 and 3, the groove between Domains 1 and 2, and the furrow flanked by subdomains 3a and 3b [12]. These channels provide multiple interaction sites for different classes of binding partners and contribute to the regulatory versatility of SEC1 proteins [12].

The Domain-1 Cleft Structure and Function

The Domain-1 cleft represents one of the most functionally important structural features of SEC1 proteins, serving as the primary binding site for syntaxin molecules [13] [16]. This deep cleft is formed between Domain 1 and Domain 3a and creates a binding cavity that can accommodate the four-helix bundle formed by closed syntaxin conformations [11] [16]. The cleft dimensions and electrostatic properties are precisely tailored to recognize and bind syntaxin with high specificity [13].

Structural analysis reveals that the cleft is lined with conserved residues that make direct contact with syntaxin molecules [13]. The binding interface involves both hydrophobic and electrostatic interactions, with specific amino acid residues providing recognition determinants for different syntaxin isoforms [6]. The cleft structure undergoes conformational changes upon syntaxin binding, demonstrating the dynamic nature of this interaction [5] [6].

The functional significance of the Domain-1 cleft extends beyond simple protein binding to encompass a chaperoning role in syntaxin regulation [13]. When syntaxin is bound in the cleft, it adopts a closed conformation that prevents premature SNARE complex formation [16]. This regulatory mechanism allows SEC1 proteins to control the timing and specificity of membrane fusion events [13]. Mutagenesis studies have demonstrated that disruption of cleft residues severely impairs both syntaxin binding and cellular secretory function [13].

The cleft also exhibits structural plasticity that allows it to accommodate different conformational states of syntaxin and potentially other SNARE molecules [11]. Recent structural studies suggest that the cleft may also bind assembled SNARE complexes, although the detailed molecular basis of this interaction remains to be fully elucidated [11] [17]. The ability to bind both individual syntaxin molecules and SNARE complexes positions the Domain-1 cleft as a central regulatory hub for membrane fusion processes [17].

Crystallographic Analysis

Squid Neuronal s-Sec1 Structure

The crystal structure of squid neuronal s-Sec1 was determined at 2.4 Angstrom resolution, providing detailed insights into the molecular architecture of neuronal SEC1 proteins [5] [20]. The structure reveals a modular protein that folds into a V-shaped three-domain assembly, confirming the arch-shaped configuration observed in other SEC1 family members [5]. The squid s-Sec1 structure represents the first high-resolution view of an unliganded neuronal SEC1 protein, allowing detailed analysis of the native conformation [20].

Crystallographic analysis demonstrated that squid s-Sec1 adopts a similar overall fold to other SEC1 proteins while exhibiting specific features characteristic of neuronal isoforms [5]. The structure crystallized in space group P2₁ with two molecules in the asymmetric unit, providing multiple views of the protein conformation [20]. The high resolution of the structure allowed detailed mapping of side chain conformations and identification of functionally important residues [5].

Comparison of the squid s-Sec1 structure with previously determined SEC1 structures revealed both conserved features and species-specific differences [5] [16]. The overall domain organization and arch-shaped configuration are highly conserved, while subtle differences in loop regions and surface features reflect evolutionary adaptations to specific functional requirements [5]. The structure provides a molecular scaffold for understanding the numerous molecular interactions that regulate SEC1 function [5].

The squid s-Sec1 structure also revealed important insights into the conformational flexibility of SEC1 proteins [16] [19]. Comparison of multiple crystal forms demonstrated evidence for inter-domain hinge movements, particularly between Domains 1 and 2 [16] [19]. These conformational changes are thought to play a crucial role in the mechanism of syntaxin binding and release [16] [19].

Table 2: Crystallographic Structures of SEC1 Family Proteins

StructureResolution (Å)Space GroupKey FindingsCitation
Squid s-Sec1 (1EPU)2.4P2₁Three-domain V-shaped assembly, unliganded structure [5]
Rat n-Sec1-syntaxin 1a complex2.6Not specifiedSyntaxin binding mode, conformational changes in domain III [6]
Squid s-Sec1 (1FVH)2.6P2₁Inter-domain hinge movement evidence [16]
Vps33 (4JC8)2.6P2₁Displaced domain 1 with 15 Å displacement and 40° rotation [10]

Rat Neuronal n-Sec1 Structure

The crystal structure of rat neuronal n-Sec1 in complex with syntaxin 1a was determined at 2.6 Angstrom resolution, providing crucial insights into the mechanism of syntaxin recognition and binding [6] [16]. This structure represents the first detailed view of a SEC1-syntaxin complex and has served as a paradigm for understanding SEC1-SNARE interactions [6]. The complex structure revealed that syntaxin 1a adopts a closed conformation when bound to n-Sec1, with its SNARE motif and N-terminal regulatory domain combining to form a four-helix bundle [16].

The rat n-Sec1 structure demonstrates the arch-shaped architecture characteristic of SEC1 proteins, with the syntaxin four-helix bundle nestled within the central cleft between Domains 1 and 3 [16]. The binding interface involves extensive contacts between n-Sec1 and syntaxin, including both the SNARE motif and the N-terminal regulatory domain of syntaxin [6]. These interactions provide the molecular basis for the high-affinity binding observed between neuronal SEC1 proteins and syntaxin isoforms [14].

Crystallographic analysis revealed that syntaxin binding induces conformational changes in n-Sec1, particularly in Domain 3 [6]. These structural rearrangements optimize the binding interface and may play a role in regulating the binding affinity and specificity [6]. The structure also identified specific residues in both proteins that determine the binding specificity for particular SEC1-syntaxin pairs [6].

The rat n-Sec1-syntaxin 1a complex structure has provided a structural framework for understanding the regulatory mechanism of membrane fusion [16]. The closed conformation of syntaxin when bound to n-Sec1 prevents SNARE complex formation, establishing SEC1 proteins as negative regulators of spontaneous fusion [16]. However, the structure also suggests mechanisms by which upstream effector proteins could induce conformational changes leading to syntaxin release and SNARE complex assembly [6].

Structure-Function Relationships

Conformational States and Dynamics

SEC1 proteins exhibit significant conformational flexibility that is essential for their regulatory function in membrane fusion processes [15] [16]. The proteins can adopt multiple conformational states, each characterized by distinct inter-domain arrangements and surface accessibility patterns [16] [19]. These conformational states represent functional intermediates in the SEC1 regulatory cycle and provide the molecular basis for the protein's ability to both inhibit and promote membrane fusion [19].

The most well-characterized conformational states include the closed (or furled) state, the open state, and various intermediate conformations [10] [11]. In the closed state, Domain 3a adopts a compact conformation that directly interacts with bound SNARE molecules [11]. This state is observed in crystal structures of SEC1 proteins bound to syntaxin or SNARE complexes and represents the inhibitory complex that prevents premature fusion [11] [16].

The open state is characterized by an extended conformation of Domain 3a that exposes conserved surface residues and creates binding sites for additional regulatory factors [10] [11]. This conformation is observed in unliganded SEC1 structures and is thought to represent the state that is competent for SNARE complex assembly [11]. The transition between closed and open states involves significant movements of Domain 3a and may be regulated by effector molecules [16] [19].

Recent biophysical studies have revealed that SEC1 proteins undergo dynamic conformational transitions on multiple timescales [15]. Single-molecule studies demonstrate that SEC1 proteins can interconvert between different conformational states with transition rates on the order of 0.19 per second [15]. These dynamics are enhanced when SEC1 proteins are associated with other components of the fusion machinery, suggesting that conformational flexibility is an intrinsic feature of the regulatory mechanism [15].

Table 3: SEC1 Protein Conformational States and Dynamics

Conformational StateDomain 3a TipSNARE InteractionFunctional Significance
Closed/FurledClosed conformationDirect interaction with bound Qa-SNARESNARE complex stabilization
OpenOpen, variable conformationsPrimed for SNARE bindingReady for conformational change
IntermediateFlexible, no interpretable densityFlexible for SNARE assemblyAssembly competent state
Hinge MovementMobile between domains 1-2Facilitates syntaxin releaseRegulatory mechanism for SNARE release

Inter-Domain Movement Mechanisms

Inter-domain movements within SEC1 proteins represent a fundamental mechanism for regulating protein function and controlling membrane fusion processes [16] [19]. These movements primarily involve relative motions between Domains 1 and 2, with a hinge region that allows Domain 1 to rotate along a central axis [16] [19]. This conformational flexibility enables SEC1 proteins to undergo the structural transitions necessary for syntaxin binding and release [19].

Crystallographic comparison of multiple SEC1 structures has revealed evidence for significant inter-domain movements [16] [19]. Analysis of different crystal forms of squid s-Sec1 indicates a hinge region between Domains 1 and 2 that permits domain rotation of up to 40 degrees [16] [19]. These movements could facilitate the release of syntaxin upon interaction with effector molecules, providing a mechanism for the positive regulation of membrane fusion [19].

The inter-domain movement mechanism is thought to be coupled to the binding and release of regulatory partners [16] [19]. When SEC1 proteins interact with effector molecules through binding sites located on the opposite side of the syntaxin interaction surface, the resulting conformational changes can be transmitted through the hinge region to the syntaxin binding site [19]. This allosteric mechanism allows SEC1 proteins to integrate multiple regulatory signals [16].

Molecular dynamics simulations and structural studies have identified specific residues and structural elements that contribute to inter-domain flexibility [16]. The hinge region contains conserved glycine residues that provide the conformational flexibility necessary for domain movements [25]. Mutations in these hinge regions can severely impair SEC1 function, confirming the importance of inter-domain movements for biological activity [25] [26].

The inter-domain movement mechanism also extends to Domain 3a, which exhibits significant conformational flexibility [10] [11]. The tip of Domain 3a can adopt multiple conformations, ranging from closed conformations that interact with bound SNAREs to open conformations that are primed for effector binding [11]. This flexibility is thought to be essential for the protein's ability to regulate both SNARE complex assembly and disassembly [11] [17].

Table 4: Structural Comparison of SEC1 Family Members

ProteinMolecular Weight (kDa)Amino AcidsDomain 1 PositionN-peptide BindingSpecies
Squid s-Sec1~68Not specifiedStandard arch configurationYesLoligo pealei (squid)
Rat n-Sec1~68Not specifiedStandard arch configurationYesRattus norvegicus
Yeast Sec1p83 (predicted) / 78 (SDS-PAGE)724Standard arch configurationYesSaccharomyces cerevisiae
Vps33~70~667Displaced by 15 Å with 40° rotationNo - binding pockets filledChaetomium thermophilum

SEC1 proteins represent a unique class of membrane-associated regulatory proteins characterized by their predominantly hydrophilic nature despite their essential role in membrane fusion processes [1] [2]. These proteins lack conventional transmembrane domains, distinguishing them from integral membrane proteins while maintaining their functional association with cellular membranes through sophisticated protein-protein interaction networks [1].

The hydrophilic character of SEC1 proteins is evidenced by their amino acid composition and structural organization. Analysis of the yeast SEC1 protein and its mammalian homologs reveals an abundance of charged and polar residues, with the proteins exhibiting basic isoelectric points and high solubility in aqueous environments [1] [2]. Despite this hydrophilic nature, SEC1 proteins demonstrate robust membrane association through peripheral binding mechanisms that do not require direct lipid insertion [1].

Subcellular fractionation studies have provided detailed insights into the membrane association properties of SEC1 proteins. When cellular lysates are subjected to differential centrifugation, SEC1 proteins are predominantly recovered in microsomal pellet fractions, indicating their association with membrane-bound organelles [1]. Importantly, these proteins are also detected in intermediate centrifugation fractions (500×g and 10,000×g pellets), suggesting their presence across multiple membrane compartments within the cell [1].

The mechanism of membrane association has been elucidated through biochemical extraction experiments that reveal the nature of SEC1 protein-membrane interactions. Treatment of membrane-associated SEC1 proteins with 10 millimolar HEPES buffer alone releases approximately half of the bound protein, indicating that a significant portion is only loosely associated with membranes [1]. Similarly, treatment with 1 molar potassium chloride causes partial protein release, suggesting that some interactions are sensitive to ionic strength changes [1].

More stringent extraction conditions provide further insight into the binding mechanisms. Treatment with 2.5 molar urea releases most SEC1 protein from membranes, indicating that the interactions are primarily mediated by polar forces rather than hydrophobic interactions [1]. This finding is consistent with the hydrophilic nature of these proteins and suggests that hydrogen bonding and electrostatic interactions play central roles in membrane targeting. Treatment with 1 percent Triton X-100 also releases the majority of membrane-associated SEC1 protein, confirming that the interactions are protein-mediated rather than direct lipid associations [1].

The peripheral membrane association of SEC1 proteins is functionally significant as it allows for dynamic regulation of their subcellular localization. Unlike integral membrane proteins that are permanently embedded in lipid bilayers, the reversible membrane association of SEC1 proteins enables their recruitment to specific membrane sites in response to cellular signals. This dynamic localization is essential for their role in regulating SNARE-mediated membrane fusion events at precise subcellular locations [1] [3].

Protein-Protein Interaction Domains

The functional architecture of SEC1 proteins is organized around distinct structural domains that mediate specific protein-protein interactions essential for membrane fusion regulation [4] [5]. Crystal structure analyses have revealed that SEC1 proteins adopt an arch-shaped three-domain architecture, with each domain contributing specific interaction capabilities that collectively enable their regulatory functions [5] [6].

Domain 1 represents the amino-terminal region of SEC1 proteins and serves as a critical protein-protein interaction platform [4] [5]. This domain has been identified as the primary binding site for several SEC1-interacting proteins, most notably the Mso1 protein family [4]. Biochemical analyses using domain-specific mutants have demonstrated that Domain 1 is both necessary and sufficient for Mso1 binding, with mutations in this region completely abolishing the interaction [4]. The structural organization of Domain 1 creates a binding surface that can accommodate the amino-terminal region of Mso1 proteins, facilitating their recruitment to membrane fusion sites [4].

Domain 2 is structurally organized into two subdomains, 2a and 2b, which participate in cooperative folding to maintain the overall structural integrity of SEC1 proteins [4]. Mutations within Domain 2a and 2b have been shown to significantly impact protein stability and folding, often resulting in reduced protein abundance and susceptibility to degradation [7] [4]. The cooperative nature of Domain 2 folding means that disruptions in either subdomain can affect the entire protein structure, highlighting the importance of this region for maintaining functional SEC1 proteins [4].

Domain 3 exhibits a complex structural organization with subdomains 3a and 3b that serve distinct functional roles [5] [8]. Domain 3a contains a helical hairpin structure that demonstrates remarkable conformational flexibility, adopting multiple conformations in different crystal forms of unliganded SEC1 proteins [5] [8]. This conformational plasticity is functionally significant as it may enable the protein to undergo structural rearrangements necessary for SNARE complex regulation [5]. Domain 3b possesses a globular structure that is essential for SNARE complex recognition and binding [4] [5].

The interdomain relationships within SEC1 proteins create functionally important binding pockets and interaction surfaces. Structural analyses have identified a potential effector-molecule binding pocket formed by residues from Domains 1 and 2, positioned on the opposite side of the protein from the syntaxin interaction site [5]. This spatial organization suggests that SEC1 proteins can simultaneously accommodate multiple binding partners, enabling them to function as platforms for assembling membrane fusion complexes [5].

Comparative analysis of SEC1 proteins from different species has revealed conserved structural features that underlie their protein-protein interaction capabilities. The arch-shaped architecture is maintained across species, from yeast to mammals, indicating that this structural framework is essential for SEC1 function [5] [6]. However, subtle differences in domain positioning and surface features contribute to the specificity of individual SEC1 proteins for their cognate binding partners [6].

The protein-protein interaction domains of SEC1 proteins also exhibit dynamic properties that enable regulated assembly and disassembly of protein complexes. Crystallographic studies have identified a hinge region between Domains 1 and 2 that allows Domain 1 to rotate along a central axis [5] [8]. This conformational flexibility could facilitate the release of bound proteins, such as syntaxin, upon interaction with specific effector molecules [5]. Such dynamic interactions are essential for the temporal regulation of membrane fusion events.

Binding Specificity Determinants

The binding specificity of SEC1 proteins is determined by a complex interplay of structural features, conformational requirements, and molecular recognition elements that enable selective interactions with their cognate SNARE partners [9] [10] [6]. Unlike many protein families that rely on single high-affinity binding sites, SEC1 proteins achieve specificity through multiple complementary mechanisms that collectively ensure precise targeting of appropriate SNARE complexes [9] [10].

A fundamental determinant of SEC1 binding specificity is the preferential recognition of assembled SNARE complexes over individual SNARE proteins [9] [10]. Biochemical binding studies have demonstrated that SEC1 proteins exhibit significantly higher affinity for ternary SNARE complexes compared to binary complexes or individual SNARE proteins [9] [10]. This selectivity is achieved through a binding mode that requires multiple contact points distributed across the SNARE complex surface, creating a composite binding interface that is only available when all SNARE partners are properly assembled [9] [10].

The stoichiometric requirements for SEC1-SNARE complex interactions provide additional specificity determinants. Quantitative binding analyses have established that SEC1 proteins bind to SNARE complexes with a strict 1:1 stoichiometry, with binding saturation occurring at approximately 1 micromolar concentration [10]. This stoichiometric specificity ensures that each SNARE complex can accommodate only a single SEC1 protein, preventing competition between multiple SEC1 molecules for the same binding site [10].

SEC1 proteins demonstrate distinct specificity patterns for different syntaxin isoforms, reflecting evolutionary adaptations to specific cellular functions [11] [6]. Neuronal SEC1 proteins show preferential binding to syntaxin 1a, 2, and 3, but do not interact with syntaxin 4, demonstrating clear isoform selectivity [11]. This selectivity is mediated by specific amino acid sequences within the syntaxin proteins that are recognized by complementary surfaces on SEC1 domains [6]. Crystallographic analyses have identified the specific amino acid residues in both SEC1 and syntaxin proteins that determine this isoform-specific recognition [6].

The absence of amino-terminal peptide dependency represents a distinctive feature of SEC1 binding specificity [9]. Unlike other Sec1/Munc18 family proteins that require amino-terminal peptide sequences for high-affinity syntaxin binding, SEC1 proteins can bind their cognate syntaxins independent of these sequences [9]. This independence from amino-terminal peptide recognition allows SEC1 proteins to interact with syntaxins that lack consensus amino-terminal peptide sequences, expanding their potential binding partners [9].

Conformational independence represents another important specificity determinant for SEC1 proteins. Binding studies using syntaxin mutants have demonstrated that SEC1 proteins can interact with their partners regardless of whether the syntaxins adopt closed or open conformational states [10]. This conformational promiscuity enables SEC1 proteins to bind syntaxins throughout different stages of SNARE complex assembly, providing regulatory control at multiple points in the membrane fusion process [10].

The role of electrostatic interactions in determining binding specificity has been revealed through structural and biochemical analyses [12]. SEC1 proteins utilize networks of salt bridges and hydrogen bonds to achieve specific recognition of their binding partners [12]. These electrostatic interactions contribute not only to binding affinity but also to the selectivity of the interactions, as the specific arrangement of charged residues must be complementary between SEC1 proteins and their targets [12].

Hydrophobic interactions play a limited but important role in SEC1 binding specificity [12]. Despite the predominantly hydrophilic nature of SEC1 proteins, discrete hydrophobic patches on the protein surface contribute to binding specificity by providing complementary surfaces for hydrophobic regions on target proteins [12]. However, these hydrophobic interactions are generally weaker than the electrostatic interactions and serve to fine-tune binding specificity rather than provide the primary binding energy [12].

Post-Translational Modifications

SEC1 proteins are subject to diverse post-translational modifications that provide sophisticated mechanisms for regulating their function, localization, and interactions within cells [13] [14] [15]. These modifications include phosphorylation, acetylation, ubiquitination, and other less well-characterized modifications that collectively enable dynamic control of SEC1 protein activity in response to cellular conditions and signaling pathways [16] [13] [14].

Phosphorylation represents one of the most extensively studied post-translational modifications of SEC1 proteins, with particular focus on protein kinase C-mediated phosphorylation events [13]. In the neuronal SEC1 homolog Munc18, protein kinase C catalyzes phosphorylation at serine residues 306 and 313, located in the central portion of the protein [13]. This phosphorylation occurs in a calcium- and phospholipid-dependent manner, incorporating approximately one mole of phosphate per mole of protein under optimal conditions [13]. Functionally, this phosphorylation event inhibits the interaction between Munc18 and syntaxin, effectively preventing SNARE complex formation and thereby regulating neurotransmitter release [13].

The mechanism of phosphorylation-mediated regulation involves conformational changes that reduce the affinity of SEC1 proteins for their binding partners [13]. Importantly, SEC1 proteins that are already complexed with syntaxin are protected from phosphorylation, suggesting that protein kinase C can only access its target sites when SEC1 proteins are in their unbound state [13]. This selectivity ensures that phosphorylation primarily affects the pool of SEC1 proteins available for new interactions rather than disrupting existing complexes [13].

Acetylation modifications have been identified as critical regulators of SEC1 family protein function, particularly in the context of autophagy regulation [14] [15]. The SEC1 family member SCFD1 undergoes acetylation at lysine residues 126 and 515, modifications that are catalyzed by the acetyltransferase KAT2B/PCAF [14]. These acetylation events are dynamically regulated, with the protein becoming deacetylated under autophagy-stimulating conditions through the action of the deacetylase SIRT4 [14] [15].

The functional consequences of SCFD1 acetylation are particularly significant for autophagosome-lysosome fusion processes [14] [15]. Acetylated SCFD1 exhibits reduced ability to promote SNARE complex formation, specifically inhibiting the assembly of STX17-SNAP29-VAMP8 complexes that are essential for autophagosome maturation [14]. This regulatory mechanism enables cells to modulate autophagic flux in response to nutrient availability, with acetylation serving as a molecular switch that inhibits autophagy when nutrients are abundant [14] [15].

The regulation of SCFD1 acetylation involves cross-talk with phosphorylation pathways [14]. AMPK-mediated phosphorylation of SCFD1 at serine residues 303 and 316 disrupts the interaction between SCFD1 and the acetyltransferase KAT2B/PCAF, thereby preventing acetylation and maintaining SCFD1 in an active state during autophagy [14]. This phosphorylation-acetylation cross-talk provides a mechanism for coordinating SEC1 protein activity with cellular energy status and nutrient availability [14].

Ubiquitination represents another important post-translational modification that regulates SEC1 protein stability and localization [17]. The ubiquitin-proteasome system can target SEC1 proteins for degradation under specific cellular conditions, providing a mechanism for controlling protein abundance [17]. The specificity of ubiquitination is determined by E3 ligases that recognize specific sequence motifs or conformational states of SEC1 proteins [17]. Conversely, deubiquitinating enzymes can remove ubiquitin modifications, stabilizing SEC1 proteins and preventing their degradation [17].

The temporal and spatial regulation of SEC1 post-translational modifications is essential for their proper function [16]. Different modifications can occur at distinct subcellular locations and in response to specific cellular signals, enabling precise control of SEC1 protein activity [16]. For example, phosphorylation events may be localized to specific membrane compartments where particular kinases are active, while acetylation may be regulated by the availability of acetyl-CoA and the activity of competing acetyltransferases and deacetylases [16].

Dates

Last modified: 07-20-2023

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